2-Acetyl-7-methoxybenzofuran

Description

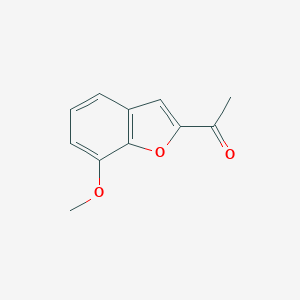

Structure

3D Structure

Properties

IUPAC Name |

1-(7-methoxy-1-benzofuran-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-7(12)10-6-8-4-3-5-9(13-2)11(8)14-10/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUUMFANQVPWPFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(O1)C(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70195674 | |

| Record name | Ethanone, 1-(7-methoxy-2-benzofuranyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70195674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43071-52-9 | |

| Record name | 1-(7-Methoxy-2-benzofuranyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=43071-52-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ketone, 7-methoxy-2-benzofuranyl methyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043071529 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 1-(7-methoxy-2-benzofuranyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70195674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(7-methoxy-1-benzofuran-2-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Acetyl-7-methoxybenzofuran: Properties, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetyl-7-methoxybenzofuran is a heterocyclic organic compound that has garnered interest within the scientific community as a versatile building block in medicinal chemistry and materials science. Its benzofuran core is a common motif in a plethora of biologically active natural products and synthetic compounds, exhibiting a wide range of pharmacological properties including anticancer, antimicrobial, and anti-inflammatory activities. The presence of acetyl and methoxy functional groups on this scaffold provides reactive sites for further chemical modifications, making it an attractive starting material for the synthesis of more complex molecules and potential drug candidates. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological applications of this compound, offering valuable insights for researchers in drug discovery and development.

Chemical and Physical Properties

This compound, also known by its synonym 2-Acetyl-7-methoxycoumarone, is a white to amber crystalline powder at room temperature.[1][2] Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 43071-52-9 | [2] |

| Molecular Formula | C₁₁H₁₀O₃ | [2] |

| Molecular Weight | 190.20 g/mol | [2] |

| Appearance | White to Amber powder to crystal | [1][2] |

| Melting Point | 94-96 °C | [3] |

| Boiling Point | 180 °C / 15 mmHg | [3] |

| Purity | >98.0% (GC) | [2] |

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy: The proton nuclear magnetic resonance (¹H NMR) spectrum provides characteristic signals for the protons in the molecule. Although a publicly available spectrum image is not provided, the chemical shifts can be referenced from spectral databases.[4]

Mass Spectrometry: The mass spectrum (MS) of this compound confirms its molecular weight. The mass-to-charge ratio of the molecular ion peak would correspond to the molecular weight of the compound.[5]

Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of key functional groups. A strong absorption band characteristic of the carbonyl group (C=O) in the acetyl moiety is expected, alongside absorptions corresponding to the C-O-C stretching of the furan ring and the methoxy group, and C-H stretching of the aromatic and methyl groups.

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be inferred from the well-established synthesis of related 2-acetylbenzofuran derivatives. A common and effective method involves the reaction of a substituted salicylaldehyde with chloroacetone.[6] For this compound, the logical starting material would be 2-hydroxy-3-methoxybenzaldehyde (o-vanillin).

The proposed reaction proceeds via an initial O-alkylation of the phenolic hydroxyl group of 2-hydroxy-3-methoxybenzaldehyde with chloroacetone, followed by an intramolecular cyclization to form the benzofuran ring. The use of a base, such as potassium carbonate, is crucial for facilitating both steps of the reaction.

Experimental Protocol: Proposed Synthesis of this compound

Materials:

-

2-Hydroxy-3-methoxybenzaldehyde (o-vanillin)

-

Chloroacetone

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Dry Acetone (solvent)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-hydroxy-3-methoxybenzaldehyde (1 equivalent), chloroacetone (1.1 equivalents), and anhydrous potassium carbonate (2.5 equivalents) in dry acetone.

-

Reaction: Heat the reaction mixture to reflux with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within several hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the residue with acetone.

-

Extraction: Combine the filtrate and washings and remove the solvent under reduced pressure. Dissolve the resulting residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of dry acetone and anhydrous potassium carbonate is important to prevent side reactions, such as the hydrolysis of chloroacetone.

-

Excess Base: A stoichiometric excess of potassium carbonate is used to ensure complete deprotonation of the phenolic hydroxyl group and to neutralize the HCl formed during the reaction.

-

Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for both the O-alkylation and the subsequent intramolecular cyclization.

Potential Biological Activities and Applications in Drug Development

While there is a lack of specific biological data for this compound, the broader class of benzofuran derivatives is well-known for its diverse pharmacological activities. The presence of the methoxy group, in particular, has been shown to be crucial for the anticancer efficacy of many benzofuran compounds.[1]

Anticancer Potential

Numerous studies have highlighted the potent anticancer activity of methoxy-substituted benzofuran derivatives.[7] These compounds often exert their cytotoxic effects through the inhibition of tubulin polymerization, a critical process for cell division.[1] The structure-activity relationship (SAR) studies of various benzofuran derivatives suggest that the position and number of methoxy groups on the benzofuran ring can significantly influence their antiproliferative activity.[7][8] For instance, certain 6-methoxybenzofuran derivatives have demonstrated remarkable inhibitory activity against various cancer cell lines, including HePG2, HCT-116, MCF-7, PC3, and HeLa.[7] Given these findings, this compound represents a promising scaffold for the development of novel anticancer agents. Further derivatization of the acetyl group could lead to the discovery of compounds with enhanced potency and selectivity.

Antimicrobial and Anti-inflammatory Activities

The benzofuran scaffold is also a key component in many compounds with significant antimicrobial and anti-inflammatory properties.[9][10][11] Derivatives of 2-acetylbenzofuran have been investigated for their antibacterial and antifungal activities.[6] The evaluation of various substituted benzofurans has shown that the nature and position of substituents play a critical role in their antimicrobial spectrum and potency.[10] Similarly, certain benzofuran derivatives have demonstrated potent anti-inflammatory activity by inhibiting the production of pro-inflammatory mediators.[9][11] Although specific studies on this compound are not available, its structure suggests that it could serve as a valuable precursor for the synthesis of novel antimicrobial and anti-inflammatory agents.

Conclusion and Future Directions

Future research should focus on:

-

Optimization of the synthesis protocol for this compound to improve yield and purity.

-

Comprehensive biological evaluation of this compound to determine its cytotoxic, antimicrobial, and anti-inflammatory activities.

-

Synthesis and screening of a library of derivatives of this compound to explore structure-activity relationships and identify lead compounds with enhanced therapeutic potential.

-

Elucidation of the mechanism of action of any biologically active derivatives to guide further drug development efforts.

By pursuing these avenues of research, the full potential of this compound as a key building block in the development of new and effective therapeutics can be realized.

References

-

Al-Ostath, A., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. PMC - PubMed Central. [Link]

-

Lichitsky, B. V., et al. (2021). 2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic Acid. MDPI. [Link]

-

Al-Warhi, T., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. [Link]

-

Özdemir, A., et al. (2017). Synthesis, Characterization, and Anticancer Activity of New Benzofuran Substituted Chalcones. SciSpace. [Link]

-

Kossakowski, J., et al. (2009). Synthesis and preliminary evaluation of antimicrobial activity of selected derivatives of 2-benzofurancarboxylic acid. Acta Poloniae Pharmaceutica - Drug Research. [Link]

-

ResearchGate. (2018). Mechanism toward the synthesis of 2-acetyl benzofuran by using t-BuOK. [Link]

-

ResearchGate. (2022). Synthesis of 2-acetyl benzofuran 164. [Link]

-

Harish Kumar, D. R., & Karvekar, M. D. (2010). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. E-Journal of Chemistry. [Link]

-

Krawiecka, M., et al. (2013). Synthesis and biological activity of 6-substituted 5-acetyl-4,7-dimethoxybenzofuran derivatives. ResearchGate. [Link]

-

Brzozowski, Z., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PMC. [Link]

-

Wang, Y., et al. (2022). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. MDPI. [Link]

-

Nguyen, T. T. H., et al. (2017). Synthesis and Bioactivity Evaluation of Novel 2-Salicyloylbenzofurans as Antibacterial Agents. PMC - NIH. [Link]

-

Kuete, V., et al. (2021). Bioactive 2-arylbenzofuran and chalcone derivatives from Morus mesozygia Stapf. Uppsala University, DiVA. [Link]

-

PubChem. 2-Acetylbenzofuran. [Link]

-

Van der Westhuizen, J. H., et al. (2020). Synthesis and evaluation of methoxy substituted 2-benzoyl-1-benzofuran derivatives as lead compounds for the development adenosine A1 and/or A2A receptor antagonists. PubMed. [Link]

-

ChemWhat. This compound CAS#: 43071-52-9. [Link]

-

The Royal Society of Chemistry. (2019). ELECTRONIC SUPPORTING INFORMATION FOR Molecular structure and composition elucidation of an industrial humin and its fractions. [Link]

- Google Patents. (2012). Preparation method of 4-hydroxyl-2-methoxybenzaldehyde.

-

Asaruddin, M. R., et al. (2015). Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. ResearchGate. [Link]

-

PubChem. 2-Acetylfuran. [Link]

-

SpectraBase. 2-Acetyl-5-methylfuran - Optional[13C NMR] - Spectrum. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. chemwhat.com [chemwhat.com]

- 4. This compound(43071-52-9) 1H NMR [m.chemicalbook.com]

- 5. This compound(43071-52-9) MS spectrum [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and Bioactivity Evaluation of Novel 2-Salicyloylbenzofurans as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. uu.diva-portal.org [uu.diva-portal.org]

An In-depth Technical Guide to 2-Acetyl-7-methoxybenzofuran (CAS: 43071-52-9)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on 2-Acetyl-7-methoxybenzofuran. This document moves beyond a simple recitation of facts, aiming instead to provide a deep, practical understanding of this versatile heterocyclic ketone. Our focus will be on the causality behind experimental choices, the inherent logic of the presented protocols, and the broader context of this molecule within the landscape of modern drug discovery. The benzofuran scaffold is a cornerstone in medicinal chemistry, and understanding the nuances of its derivatives, such as the title compound, is paramount for innovation. This guide is designed to be a self-validating resource, grounded in established scientific principles and supported by verifiable references, to empower your research and development endeavors.

Molecular Overview and Physicochemical Properties

This compound, with the CAS number 43071-52-9, is a substituted benzofuran derivative. The core structure consists of a benzene ring fused to a furan ring, with an acetyl group at the 2-position and a methoxy group at the 7-position. This arrangement of functional groups imparts specific chemical reactivity and physical properties that make it a valuable intermediate in organic synthesis.

Structural and Chemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₀O₃ | [1] |

| Molecular Weight | 190.20 g/mol | [1] |

| Appearance | White to Amber powder/crystal | [1] |

| Melting Point | 92-96 °C | [2] |

| Boiling Point | 180 °C at 15 mmHg | [2] |

| Purity | >98.0% (GC) | [1] |

| Synonyms | 1-(7-Methoxybenzofuran-2-yl)ethanone, 2-Acetyl-7-methoxycoumarone | [2][3] |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of 2-acetyl-substituted benzofurans is a well-established transformation in organic chemistry. A common and efficient method involves the reaction of a substituted salicylaldehyde with chloroacetone. In the case of this compound, the logical starting material is o-vanillin (2-hydroxy-3-methoxybenzaldehyde). A patent for the preparation of related benzofuran derivatives supports the use of o-vanillin as a precursor.[4]

The reaction proceeds via an initial O-alkylation of the phenolic hydroxyl group of o-vanillin with chloroacetone, followed by an intramolecular cyclization to form the benzofuran ring.

Experimental Protocol

Reaction: Synthesis of this compound from o-Vanillin and Chloroacetone.

Materials:

-

o-Vanillin (2-hydroxy-3-methoxybenzaldehyde)

-

Chloroacetone

-

Potassium carbonate (anhydrous)

-

Acetone (anhydrous)

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

Procedure:

-

To a stirred solution of o-vanillin (1 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (2 equivalents).

-

To this suspension, add chloroacetone (1.2 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in ethyl acetate and wash with 1 M hydrochloric acid, followed by water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a crystalline solid.

Visualization of the Synthetic Workflow

Caption: Synthetic pathway for this compound.

Spectroscopic Characterization

Thorough spectroscopic analysis is essential for the unambiguous identification and quality control of this compound. Below are the expected and reported spectral data.

¹H NMR Spectroscopy

The proton NMR spectrum provides detailed information about the structure and chemical environment of the hydrogen atoms in the molecule.[3]

Expected ¹H NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.4 | d | 1H | H-4 |

| ~7.2 | t | 1H | H-5 |

| ~6.9 | d | 1H | H-6 |

| ~7.5 | s | 1H | H-3 (furan ring) |

| ~4.0 | s | 3H | -OCH₃ |

| ~2.6 | s | 3H | -COCH₃ |

¹³C NMR Spectroscopy

Expected ¹³C NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~190 | C=O (acetyl) |

| ~155 | C-7a |

| ~145 | C-2 |

| ~145 | C-7 |

| ~128 | C-3a |

| ~125 | C-5 |

| ~115 | C-4 |

| ~110 | C-6 |

| ~110 | C-3 |

| ~56 | -OCH₃ |

| ~26 | -COCH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch (-OCH₃, -CH₃) |

| ~1670 | Strong | C=O stretch (aryl ketone) |

| ~1600, ~1480 | Medium | Aromatic C=C stretch |

| ~1270, ~1050 | Strong | C-O stretch (ether and furan ring) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Mass Spectrum Data (Electron Ionization):

| m/z | Relative Intensity | Assignment |

| 190 | High | [M]⁺ (Molecular Ion) |

| 175 | Moderate | [M - CH₃]⁺ |

| 147 | Moderate | [M - COCH₃]⁺ |

Applications in Drug Discovery and Development

This compound serves as a key building block in the synthesis of more complex molecules with therapeutic potential. Its primary application lies in the development of inhibitors for the human uric acid transporter 1 (hURAT1).[6]

Role as a Precursor for hURAT1 Inhibitors

Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a major risk factor for gout. hURAT1 is a protein responsible for the reabsorption of uric acid in the kidneys.[7] Inhibition of hURAT1 is a validated therapeutic strategy to increase uric acid excretion and lower its levels in the blood.

While this compound itself is not reported as a potent hURAT1 inhibitor, its acetyl group provides a reactive handle for further chemical modifications to synthesize more elaborate benzofuran derivatives with enhanced inhibitory activity.

Potential in Other Therapeutic Areas

The benzofuran scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities.[8] Derivatives of 2-acetylbenzofuran have been investigated for various therapeutic applications, including:

-

Anticancer Activity: Certain benzofuran derivatives have shown cytotoxic effects against various cancer cell lines.[5]

-

Anti-Alzheimer's Disease: 2-Arylbenzofuran derivatives have been evaluated for their potential to inhibit cholinesterases and β-secretase, enzymes implicated in the pathology of Alzheimer's disease.[8][9]

-

Antimicrobial and Anti-inflammatory Properties: The benzofuran nucleus is present in compounds with demonstrated antibacterial, antifungal, and anti-inflammatory activities.[10]

Mechanism of Action Visualization: hURAT1 Inhibition

The following diagram illustrates the general principle of hURAT1 inhibition, a key therapeutic target for which this compound is a synthetic precursor.

Caption: Mechanism of hURAT1 inhibition by drugs derived from precursors like this compound.

Safety and Handling

This compound should be handled in accordance with standard laboratory safety procedures. It is recommended to use personal protective equipment, including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the reactivity of its acetyl group make it an important precursor for the development of novel therapeutics, most notably hURAT1 inhibitors for the treatment of hyperuricemia and gout. This guide has provided a detailed overview of its synthesis, characterization, and applications, intended to serve as a foundational resource for researchers in the field. The continued exploration of derivatives based on this scaffold holds significant promise for the discovery of new and effective medicines.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound(43071-52-9) 1H NMR spectrum [chemicalbook.com]

- 4. US3147280A - Preparation of benzofuran derivatives - Google Patents [patents.google.com]

- 5. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. research.unipd.it [research.unipd.it]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure of 2-Acetyl-7-methoxybenzofuran

This guide provides a comprehensive technical overview of 2-Acetyl-7-methoxybenzofuran, a significant heterocyclic compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into the synthesis, structural elucidation, and potential biological significance of this molecule, grounding all claims in authoritative scientific literature.

Introduction: The Benzofuran Scaffold in Modern Research

Benzofuran derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] These activities include antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The 2-acetyl-substituted benzofurans, in particular, serve as versatile intermediates for the synthesis of more complex, biologically active molecules.[2] This guide focuses specifically on the 7-methoxy substituted analogue, providing a detailed exploration of its molecular architecture and characteristics.

Part 1: Synthesis of this compound: Pathways and Protocols

The synthesis of this compound can be approached through several established methods for benzofuran ring formation. The choice of pathway is often dictated by the availability of starting materials and desired reaction conditions. Two plausible and efficient routes are detailed below.

Synthetic Strategy 1: Friedel-Crafts Acylation of 7-Methoxybenzofuran

A direct and widely used method for introducing an acetyl group onto an aromatic ring is the Friedel-Crafts acylation. This reaction involves the treatment of 7-methoxybenzofuran with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[4] The Lewis acid activates the acylating agent, generating a highly electrophilic acylium ion, which then attacks the electron-rich benzofuran ring.[5] The acylation is regioselective, with the 2-position being the most favorable site for electrophilic attack due to the electronic properties of the benzofuran system.

Synthetic Strategy 2: Cyclization from a Phenolic Precursor

An alternative and common approach to constructing the benzofuran ring system involves the reaction of a substituted salicylaldehyde with a chloroacetone. In this case, 2-hydroxy-3-methoxybenzaldehyde would be reacted with chloroacetone in the presence of a base, such as potassium carbonate.[6] This method, a variation of the Perkin-Oglialoro reaction, proceeds via initial O-alkylation of the phenolic hydroxyl group, followed by an intramolecular aldol-type condensation to form the furan ring.

Detailed Experimental Protocol: Friedel-Crafts Acylation

This protocol provides a representative methodology for the synthesis of this compound via Friedel-Crafts acylation.

Materials:

-

7-Methoxybenzofuran

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup (e.g., nitrogen or argon).

Procedure:

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) under an inert atmosphere.

-

Solvent Addition: Add anhydrous dichloromethane to the flask to create a suspension of the aluminum chloride.

-

Cooling: Cool the suspension to 0 °C using an ice bath.

-

Addition of Acetyl Chloride: Dissolve acetyl chloride (1.1 equivalents) in anhydrous dichloromethane and add it dropwise to the stirred aluminum chloride suspension over 15-20 minutes, maintaining the temperature at 0 °C. Stir for an additional 20 minutes to allow for the formation of the acylium ion complex.

-

Addition of 7-Methoxybenzofuran: Dissolve 7-methoxybenzofuran (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the reaction mixture over 30 minutes, keeping the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of crushed ice, followed by 1 M HCl.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane. Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.

Part 2: Structural Elucidation and Spectroscopic Analysis

The confirmation of the molecular structure of this compound relies on a combination of modern spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum provides detailed information about the hydrogen atoms in the molecule. The spectrum of this compound has been reported and is consistent with the expected structure.[7]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.6 | s | 1H | H-3 |

| ~7.4 | d | 1H | H-4 |

| ~7.2 | t | 1H | H-5 |

| ~6.9 | d | 1H | H-6 |

| ~4.0 | s | 3H | -OCH₃ |

| ~2.6 | s | 3H | -COCH₃ |

Note: The exact chemical shifts may vary slightly depending on the solvent used.

¹³C NMR Spectroscopy

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~188 | C=O (acetyl) |

| ~155 | C-2 |

| ~148 | C-7a |

| ~145 | C-7 |

| ~128 | C-3a |

| ~125 | C-5 |

| ~118 | C-4 |

| ~115 | C-3 |

| ~110 | C-6 |

| ~56 | -OCH₃ |

| ~26 | -COCH₃ |

Infrared (IR) Spectroscopy

The IR spectrum is instrumental in identifying the key functional groups within the molecule. The expected characteristic absorption bands for this compound are inferred from the spectrum of 2-Acetyl-7-hydroxybenzofuran and general IR data.[8][9]

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~1670 | C=O | Ketone stretch |

| ~1600, ~1480 | C=C | Aromatic ring stretch |

| ~1270 | C-O-C | Aryl ether stretch |

| ~1100 | C-O | Furan ring stretch |

| ~3000-3100 | C-H | Aromatic C-H stretch |

| ~2850-2960 | C-H | Aliphatic C-H stretch |

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak [M]⁺ would be observed at m/z 190.198.[7] The fragmentation pattern is expected to show characteristic losses, such as the loss of the acetyl group and the methoxy group.[10]

Part 3: Potential Biological Significance

While specific biological studies on this compound are limited, the broader class of benzofuran derivatives has been extensively investigated for various therapeutic applications.

Antimicrobial and Antifungal Activity

Numerous studies have demonstrated the potent antimicrobial and antifungal properties of benzofuran derivatives.[11][12][13] These compounds have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains. The specific substitution patterns on the benzofuran ring play a crucial role in determining the potency and spectrum of activity.

Anticancer Activity

The anticancer potential of benzofuran scaffolds is well-documented.[1][3][14][15] Derivatives of 2-acetylbenzofuran have been investigated as precursors for novel chalcones and other hybrid molecules that exhibit significant cytotoxic activity against various human cancer cell lines, including breast and lung cancer.[14] The mechanism of action often involves the inhibition of key cellular processes, such as microtubule formation or the activity of protein kinases.[2]

Conclusion

This compound is a heterocyclic compound of significant interest due to its versatile synthetic utility and the established biological importance of the benzofuran scaffold. This guide has provided a comprehensive overview of its synthesis, detailed the expected outcomes of key spectroscopic analyses for its structural confirmation, and highlighted its potential for future research in drug discovery and development. The methodologies and data presented herein serve as a valuable resource for scientists working with this and related compounds.

References

-

PubChem. 2-Acetyl-7-hydroxybenzofuran. [Link]

- Coşkun, D., Dalkılıç, S., & Coşkun, M. (2021). The Synthesis, Characterization, and Anticancer Activity of New 2-acetylbenzofuran-Chalcone Hybrids. Iranian Journal of Science and Technology, Transactions A: Science.

-

PubChem. 2-Acetylbenzofuran. [Link]

- Kawase, Y., Takashima, S., & Miwa, T. (1971). The Friedel-Crafts Acylation of Methoxybenzofurans. Bulletin of the Chemical Society of Japan, 44(8), 2276-2278.

- Tekin, S., Coşkun, D., & Sandal, S. (2016). Synthesis, Characterization, and Anticancer Activity of New Benzofuran Substituted Chalcones.

- Zawisza, A., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1539.

-

PubChem. 2-Acetylfuran. [Link]

- El-Sayed, M. A. A., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2841.

- Lichitsky, B. V., Komogortsev, A. N., & Melekhina, V. G. (2022). 2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic Acid. Molbank, 2022(2), M1357.

- El-Sawy, E. R., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(17), 11096-11120.

- Zhang, M., et al. (2022). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Molecules, 27(19), 6653.

- Al-Mousawi, S. M., et al. (2014). regioselective friedel-crafts acylation with. Journal of the Korean Chemical Society, 58(5), 488-492.

- Abdel-Wahab, B. F., et al. (2020). Mechanism toward the synthesis of 2-acetyl benzofuran by using t-BuOK.

- Abdel-Wahab, B. F., et al. (2019). 2-Acetylbenzofurans: Synthesis, Reactions and Applications.

- Aslam, M., et al. (2017). Synthesis and Bioactivity Evaluation of Novel 2-Salicyloylbenzofurans as Antibacterial Agents. Molecules, 22(5), 704.

- Jadhav, D. (2012). How to synthesise 2-acetyl benzofuran from hydroxy benzaldehyde without using chloroacetone?

- Ishihara, K., & Yamamoto, H. (2017). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Molecules, 22(12), 2205.

- Kirilmis, C., et al. (2008). Synthesis and antimicrobial activity of some novel derivatives of benzofuran: Part 2. The synthesis and antimicrobial activity of some novel 1-(1-benzofuran-2-yl)-2-mesitylethanone derivatives. European Journal of Medicinal Chemistry, 43(2), 300-308.

- Tzanetou, E., et al. (2014). 1 H NMR of compound 2 (S)-1-(furan-2-yl)ethanol, 2: 0.37 g (2.84 mmol)...

-

SpectraBase. Benzofuran-2-yl methyl ketone - Optional[13C NMR] - Chemical Shifts. [Link]

- Lichitsky, B. V., Komogortsev, A. N., & Melekhina, V. G. (2022). 2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic Acid.

- Guaringue, R. P., et al. (2021). Conformational Study, Synthesis, and Characterization of Chalcones Using 4-Hydroxy-3-methoxybenzaldehyde. Orbital: The Electronic Journal of Chemistry, 13(3), 235-243.

Sources

- 1. scispace.com [scispace.com]

- 2. scispace.com [scispace.com]

- 3. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Friedel–Crafts Acylation [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound(43071-52-9) 1H NMR [m.chemicalbook.com]

- 8. 2-Acetyl-7-hydroxybenzofuran | C10H8O3 | CID 595329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Acetylbenzofuran | C10H8O2 | CID 15435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound(43071-52-9) MS spectrum [chemicalbook.com]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and Bioactivity Evaluation of Novel 2-Salicyloylbenzofurans as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The Synthesis, Characterization, and Anticancer Activity of New 2-acetylbenzofuran-Chalcone Hybrids | Semantic Scholar [semanticscholar.org]

- 15. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

2-Acetyl-7-methoxybenzofuran synthesis pathway

An In-depth Technical Guide to the Synthetic Pathways of 2-Acetyl-7-methoxybenzofuran

Abstract

This compound is a pivotal heterocyclic compound, serving as a versatile intermediate in the synthesis of pharmacologically active molecules and functional materials.[1][2] Its structural motif, featuring a benzofuran core with strategic methoxy and acetyl substitutions, makes it a valuable scaffold in medicinal chemistry. This guide provides an in-depth analysis of the primary synthetic strategies for obtaining this compound, intended for researchers, chemists, and professionals in drug development. We will dissect key pathways, including classical cyclization methods and modern transition-metal-catalyzed reactions, offering mechanistic insights, detailed experimental protocols, and a comparative analysis to inform rational synthesis design.

Introduction and Retrosynthetic Analysis

The benzofuran ring system is a core component of numerous natural products and synthetic compounds exhibiting a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1][3][4] The target molecule, this compound, combines this privileged scaffold with functional groups that allow for further chemical elaboration.

A logical approach to its synthesis begins with a retrosynthetic analysis, which reveals two principal disconnection strategies:

-

C2-Acyl Bond Disconnection: This strategy involves the acylation of a pre-formed 7-methoxybenzofuran core. This is a direct functionalization approach, heavily reliant on the principles of electrophilic aromatic substitution.

-

Benzofuran Ring Disconnections: This approach involves constructing the heterocyclic ring from acyclic or aromatic precursors. This offers multiple convergent pathways, typically by forming the O-C2 bond or the C2-C3 bond in the final cyclization step.

These strategies give rise to several distinct and field-proven synthetic pathways, which will be explored in detail.

Caption: Retrosynthetic analysis of this compound.

Pathway I: Construction of the Benzofuran Core

This bottom-up approach is classic in heterocyclic chemistry and offers flexibility in precursor selection.

Perkin-Oglialoro Type Condensation

This method involves the base-catalyzed condensation of a salicylaldehyde derivative with an α-halo ketone, followed by cyclization. It is a robust and straightforward pathway to 2-acylbenzofurans.[1]

Mechanism: The reaction begins with the deprotonation of the phenolic hydroxyl group of 2-hydroxy-3-methoxybenzaldehyde. The resulting phenoxide acts as a nucleophile, attacking the α-carbon of chloroacetone in an SN2 reaction to form a ketone ether intermediate. Subsequent intramolecular aldol condensation, catalyzed by the base, involves the formation of an enolate from the ketone, which then attacks the aldehyde carbonyl. The final step is a dehydration reaction that yields the stable aromatic benzofuran ring.

Caption: Workflow for Perkin-Oglialoro type synthesis.

Experimental Protocol: Perkin-Oglialoro Synthesis

-

Setup: To a round-bottom flask equipped with a reflux condenser, add 2-hydroxy-3-methoxybenzaldehyde (1.0 eq), potassium carbonate (K₂CO₃, 2.5 eq), and dry acetone as the solvent.

-

Addition of Reagent: Add chloroacetone (1.2 eq) dropwise to the stirring suspension at room temperature.

-

Reaction: Heat the mixture to reflux and maintain for 12-15 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[1]

-

Work-up: After cooling to room temperature, filter off the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to yield this compound.[1]

Intramolecular Wittig Reaction

The Wittig reaction is a powerful tool for alkene synthesis and can be adapted for the construction of heterocyclic rings.[5][6] This pathway offers high regioselectivity and typically proceeds under mild conditions. The synthesis often starts from a readily available precursor like vanillin (4-hydroxy-3-methoxybenzaldehyde), which is then elaborated into the required phosphonium salt.[7]

Mechanism: The synthesis commences with the protection of the aldehyde and conversion of the phenolic hydroxyl group into a bromoacetyl ester. This ester is then reacted with triphenylphosphine to form a phosphonium salt. Deprotonation of the phosphonium salt with a strong base generates a phosphorus ylide. This ylide undergoes an intramolecular Wittig reaction, where the nucleophilic carbanion of the ylide attacks the carbonyl carbon of the ester group.[8] This forms an oxaphosphetane intermediate which rapidly collapses to form the C2-C3 double bond of the benzofuran ring and the highly stable triphenylphosphine oxide as a byproduct.[7][9]

Caption: Workflow for the intramolecular Wittig synthesis.

Experimental Protocol: Intramolecular Wittig Synthesis

This protocol is adapted from general procedures for benzofuran synthesis via Wittig reaction.[7]

-

Precursor Synthesis: Prepare the key intermediate, 2-(triphenylphosphoranylidene)acetyl-3-methoxyphenyl acetate, from a suitable vanillin derivative through a multi-step sequence involving esterification and phosphonium salt formation.

-

Cyclization: Dissolve the phosphonium salt precursor (1.0 eq) in an aprotic solvent such as toluene.

-

Reaction: Add a base like triethylamine (NEt₃) and heat the mixture to reflux for 24 hours. The intramolecular condensation proceeds to form the benzofuran ring.[7]

-

Work-up: After cooling, wash the reaction mixture with water and brine.

-

Purification: Dry the organic phase, concentrate it, and purify the residue using column chromatography to isolate the target compound. The byproduct, triphenylphosphine oxide, is also removed during this step.

Pathway II: Functionalization of the 7-Methoxybenzofuran Core

This top-down approach is contingent on the availability of 7-methoxybenzofuran and leverages the inherent reactivity of the benzofuran ring.

Friedel-Crafts Acylation

Friedel-Crafts acylation is a cornerstone of aromatic chemistry and provides the most direct route to this compound if the starting heterocycle is available.[10] The benzofuran ring is electron-rich and readily undergoes electrophilic substitution, predominantly at the C2 position.

Mechanism: A Lewis acid, such as aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄), coordinates to the acetylating agent (e.g., acetic anhydride or acetyl chloride) to generate a highly electrophilic acylium ion.[11] The electron-rich benzofuran ring then acts as a nucleophile, attacking the acylium ion. The C2 position is the most electronically favorable site for attack due to its ability to form a more stable cationic intermediate (Wheland intermediate) where the positive charge is delocalized over the benzene ring and the oxygen heteroatom. A final deprotonation step restores aromaticity and yields the 2-acetylated product.[12]

Caption: Workflow for Friedel-Crafts acylation of 7-methoxybenzofuran.

Experimental Protocol: Friedel-Crafts Acylation

-

Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 7-methoxybenzofuran (1.0 eq) in a dry, inert solvent like dichloromethane (DCM) or carbon disulfide (CS₂).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Reagent Addition: Add acetic anhydride (1.5 eq) followed by the slow, dropwise addition of a Lewis acid catalyst, such as tin(IV) chloride (SnCl₄, 1.2 eq). The choice of a milder Lewis acid like SnCl₄ over AlCl₃ can prevent potential polymerization or degradation of the sensitive benzofuran ring.

-

Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours, monitoring by TLC.

-

Quenching: Carefully quench the reaction by pouring it into a mixture of ice and dilute hydrochloric acid (HCl).

-

Extraction: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic extracts and wash with saturated sodium bicarbonate (NaHCO₃) solution, water, and brine.

-

Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Comparative Analysis of Synthetic Pathways

The optimal choice of synthetic route depends on factors such as starting material availability, scalability, and desired purity.

| Pathway | Starting Materials | Key Advantages | Key Disadvantages | Scalability |

| Perkin-Oglialoro | 2-Hydroxy-3-methoxybenzaldehyde, Chloroacetone | Uses readily available starting materials; straightforward procedure.[1] | May require long reaction times; moderate yields. | Good |

| Intramolecular Wittig | Vanillin derivatives | High regioselectivity; generally good yields; mild conditions.[7] | Multi-step synthesis of the phosphonium salt precursor; stoichiometric phosphine oxide waste.[9] | Moderate |

| Friedel-Crafts Acylation | 7-Methoxybenzofuran, Acetylating Agent | Highly direct and atom-economical route.[12] | Requires synthesis or purchase of 7-methoxybenzofuran; potential for side reactions if not optimized. | Excellent |

Conclusion

The synthesis of this compound can be successfully achieved through several strategic pathways. The Perkin-Oglialoro and intramolecular Wittig reactions represent robust "bottom-up" approaches that construct the benzofuran core from simpler aromatic precursors. These methods offer excellent control over isomer formation. In contrast, the Friedel-Crafts acylation provides a direct and efficient "top-down" functionalization, ideal for large-scale production provided the 7-methoxybenzofuran substrate is accessible. The selection of a specific pathway should be guided by a thorough evaluation of precursor availability, cost, required scale, and the technical capabilities of the laboratory. Each method presented here is a validated and powerful tool in the arsenal of the synthetic organic chemist.

References

- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (n.d.). National Institutes of Health.

- Development in Sonogashira Coupling: Construction of Indole and Benzo [B] Furan Ring Systems Catalyzed By Pd-Cu and Basic Ionic Liquid [DBU] Ac. (n.d.).

- Lichitsky, B. V., Komogortsev, A. N., & Melekhina, V. G. (n.d.). 2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic Acid. MDPI.

- Synthesis of 2-(5-acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic acid 4. (n.d.). ResearchGate.

- Benzofuran Synthesis Using a Sonogashira–Larock Heteroannulation Protocol. (n.d.).

- Palladium (ii) complexes bearing mesoionic carbene ligands: Catalytic application in domino sonogashira coupling/cyclization reactions for one-pot synthesis of benzofuran and indole derivatives. (2024). RSC Publishing.

- Synthesis routes of ethyl 7-methoxybenzofuran-2-carboxylate. (n.d.). Benchchem.

- Sonogashira coupling for the synthesis of benzofuran 3a. (n.d.). ResearchGate.

- SYNTHESIS AND COMPUTATIONAL STYDY OF 7-METHOXY-2-[4- METHOXYPHENYL]-1-BENZOFURAN-5-CARBOXALDEHYDE AND SYNTHESIS OF ITS SCHIFF BASES. (2015). ResearchGate.

- Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. (n.d.). JOCPR.

- WITTIG REACTION APPROACH FOR THE SYNTHESIS OF 7-METHOXY-2-[4- ALKYL/ARYL]-L-BENZOFURAN-5-CARBOXALDEHYDE. (n.d.). ResearchGate.

- Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). PMC.

- Synthesis of 2-acetyl benzofuran 164. (n.d.). ResearchGate.

- A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.).

- Acylation of bz-Hydroxy-2,3-dimethylbenzofurans and Synthesis of Furoisoflavones. (n.d.).

- The Wittig Reaction. (n.d.).

- Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal.

- Vilsmeier–Haack reaction. (n.d.). Wikipedia.

- Wittig Reaction. (n.d.). Organic Chemistry Portal.

- Perkin Reaction Mechanism. (n.d.). Sathee NEET - IIT Kanpur.

- New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation. (n.d.).

- Chemistry Perkin Reaction Mechanism. (n.d.). SATHEE.

- Wittig Reaction. (2023). Chemistry LibreTexts.

- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).

- Wittig Reaction - Examples and Mechanism. (2018). Master Organic Chemistry.

- Synthesis of benzofurans via Friedel–Crafts acylation. (n.d.). ResearchGate.

- Vilsmeier Reaction Vilsmeier-Haack Reaction Vilsmeier Formylation 1K+ Subscribers Special Video. (2021). YouTube.

- 2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic Acid. (2025). ResearchGate.

- Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (n.d.). PMC - NIH.

- Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). ScienceOpen.

- Perkin Reaction Mechanism. (n.d.). BYJU'S.

- This compound. (n.d.). TCI Chemicals.

- FeCl3‐Mediated Friedel‐Crafts Alkylation and Oxidative Annulations: Facile Synthesis of Benzofurans. (n.d.). ResearchGate.

- Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (2013).

- Perkin Reaction. (n.d.).

- Perkin reaction. (n.d.). Wikipedia.

- This compound. (n.d.). Tetrahedron.

- 2-Acetylbenzofurans: Synthesis, Reactions and Applications. (2025). ResearchGate.

- Method for synthesizing 2-acetylfuran. (n.d.). Google Patents.

- Friedel‐Crafts acylation with various amides and mesitylene. (n.d.). ResearchGate.

Sources

- 1. oldsciparks.lbp.world [oldsciparks.lbp.world]

- 2. scienceopen.com [scienceopen.com]

- 3. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Wittig Reaction [organic-chemistry.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

Spectroscopic Profile of 2-Acetyl-7-methoxybenzofuran: A Technical Guide for Drug Discovery and Development

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic characteristics of 2-Acetyl-7-methoxybenzofuran, a heterocyclic ketone with potential applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a foundational dataset for the identification, characterization, and utilization of this compound. The following sections detail its anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing a robust framework for its application in research and development. While a complete, publicly available experimental dataset for this specific molecule is not readily accessible, this guide synthesizes data from closely related analogs and established spectroscopic principles to provide a reliable predictive profile.

Introduction to this compound

Benzofuran derivatives are a significant class of heterocyclic compounds, forming the core structure of numerous natural products and pharmacologically active molecules. Their diverse biological activities include antifungal, antiviral, and anticancer properties. This compound, with its acetyl and methoxy substitutions, presents a unique electronic and steric profile that makes it an attractive scaffold for further chemical modification and investigation in drug discovery programs. Accurate interpretation of its spectroscopic data is paramount for confirming its identity, assessing its purity, and understanding its chemical behavior.

The molecular structure of this compound is presented below:

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR data for this compound are presented below, based on the analysis of structurally similar compounds.[1]

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic, acetyl, and methoxy protons. The chemical shifts are influenced by the electronic environment of each proton.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Acetyl-H (C(O)CH₃) | ~2.5 | s (singlet) | 3H |

| Methoxy-H (OCH₃) | ~3.9 | s (singlet) | 3H |

| Aromatic-H (H-4, H-5, H-6) | 6.8 - 7.8 | m (multiplet) | 3H |

| Furan-H (H-3) | ~7.2 | s (singlet) | 1H |

Causality behind Experimental Choices:

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for acquiring ¹H NMR spectra of benzofuran derivatives due to its excellent solubilizing properties and the presence of a single residual solvent peak that is easily identifiable.

-

Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H NMR, with its signal defined as 0.00 ppm, providing a reliable reference point for chemical shifts.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The carbonyl carbon of the acetyl group is expected to appear significantly downfield.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Acetyl-C (C(O)CH₃) | ~26 |

| Methoxy-C (OCH₃) | ~56 |

| Aromatic/Furan-C | 105 - 155 |

| Carbonyl-C (C=O) | ~188 |

Experimental Protocol for NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR data is crucial for accurate structural determination.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of TMS as an internal standard.

-

Cap the NMR tube and gently agitate to ensure complete dissolution.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for the ¹H and ¹³C frequencies.

-

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire a proton-decoupled ¹³C NMR spectrum. Longer acquisition times are typically required for ¹³C due to its lower natural abundance and gyromagnetic ratio.

-

(Optional) Perform 2D NMR experiments such as COSY, HSQC, and HMBC to aid in the definitive assignment of proton and carbon signals.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the resulting spectra.

-

Calibrate the chemical shift scale using the TMS signal (0.00 ppm).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Caption: Experimental workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group, C-O bonds, and aromatic C-H bonds.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch (CH₃) | 2950 - 2850 | Medium |

| Carbonyl (C=O) Stretch | 1680 - 1660 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium |

| C-O Stretch (Aryl Ether) | 1275 - 1200 | Strong |

| C-O Stretch (Furan) | 1070 - 1020 | Strong |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR setup.

-

Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which can aid in structural elucidation.

-

Molecular Ion Peak (M⁺): For this compound (C₁₁H₁₀O₃), the expected molecular ion peak will be at m/z = 190.06.

-

High-Resolution Mass Spectrometry (HRMS): HRMS can be used to confirm the elemental composition. The calculated exact mass is 190.06299.

-

Key Fragmentation Patterns: The most likely fragmentation pathway involves the loss of the acetyl group (•CH₃CO) leading to a prominent peak at m/z = 147. This is followed by the subsequent loss of carbon monoxide (CO) from the furan ring, a characteristic fragmentation for such systems.

Caption: Predicted mass spectrometry fragmentation pathway.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation:

-

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

-

Data Acquisition (Electron Ionization - EI):

-

Introduce the sample into the ion source of the mass spectrometer.

-

The sample is vaporized and then bombarded with a beam of electrons, causing ionization and fragmentation.

-

The resulting ions are separated by their mass-to-charge ratio and detected.

-

-

Data Analysis:

-

Identify the molecular ion peak.

-

Analyze the fragmentation pattern to gain structural information.

-

Conclusion

The spectroscopic data and protocols presented in this technical guide provide a comprehensive framework for the characterization of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, grounded in the analysis of analogous structures and fundamental spectroscopic principles, offer a reliable reference for researchers in the fields of medicinal chemistry, organic synthesis, and materials science. Adherence to the detailed experimental protocols will ensure the acquisition of high-quality, reproducible data, which is essential for advancing research and development efforts involving this promising benzofuran derivative.

References

-

Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities. PMC - NIH. Available at: [Link]

Sources

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-Acetyl-7-methoxybenzofuran

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Acetyl-7-methoxybenzofuran, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to offer not just data, but a deep, instructive walkthrough of spectral interpretation, experimental considerations, and the underlying chemical principles.

Introduction: The Structural Significance of this compound

This compound belongs to the benzofuran class of heterocyclic compounds, which are integral scaffolds in numerous natural products and pharmacologically active molecules. The strategic placement of the acetyl and methoxy groups on the benzofuran core creates a unique electronic environment, making it a valuable building block for the synthesis of more complex derivatives. Accurate structural elucidation is paramount, and ¹H NMR spectroscopy stands as the most powerful tool for confirming the identity and purity of this compound. This guide will dissect its ¹H NMR spectrum, providing a foundational understanding for researchers working with this and related molecular architectures.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound presents a distinct set of signals that can be unequivocally assigned to the ten protons in the molecule. The spectrum was recorded on a 400 MHz instrument in DMSO-d₆.[1]

Summary of ¹H NMR Spectral Data

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Inferred Coupling Constants (J, Hz) |

| H-3 | 7.864 | s | 1H | N/A |

| H-5 | 7.373 | t | 1H | J = 7.9 Hz |

| H-4 | 7.292 | d | 1H | J = 7.9 Hz |

| H-6 | 7.134 | d | 1H | J = 7.9 Hz |

| -OCH₃ | 3.984 | s | 3H | N/A |

| -COCH₃ | 2.575 | s | 3H | N/A |

Detailed Peak Assignments and Rationale

2.2.1. The Singlets: Acetyl and Methoxy Protons

-

-COCH₃ (2.575 ppm): The three protons of the acetyl group appear as a sharp singlet at 2.575 ppm.[1] This downfield shift, relative to a typical methyl group, is due to the deshielding effect of the adjacent carbonyl group. The singlet multiplicity confirms the absence of any neighboring protons.

-

-OCH₃ (3.984 ppm): The three protons of the methoxy group are observed as a distinct singlet at 3.984 ppm.[1] The electronegative oxygen atom strongly deshields these protons, causing them to resonate at a lower field than the acetyl protons. Again, the singlet nature of this peak indicates no vicinal proton coupling.

2.2.2. The Aromatic Region: Protons of the Benzofuran Core

The aromatic region of the spectrum, between 7.0 and 8.0 ppm, reveals the signals for the four protons attached to the benzofuran ring system.

-

H-3 (7.864 ppm): The most downfield aromatic signal at 7.864 ppm is assigned to the H-3 proton.[1] Its position on the furan ring, adjacent to the electron-withdrawing acetyl group at C-2, results in significant deshielding. This proton appears as a singlet, which is characteristic for protons at the 3-position of 2-substituted benzofurans, as there are no adjacent protons to couple with.

-

The Benzene Ring Protons (H-4, H-5, and H-6): The remaining three aromatic protons on the benzene ring form a coupled system.

-

H-5 (7.373 ppm): This signal, appearing as a triplet at 7.373 ppm, is assigned to the H-5 proton.[1] It is coupled to both H-4 and H-6, resulting in a triplet splitting pattern (or more accurately, a doublet of doublets with similar coupling constants). The central position of H-5 on the benzene ring, flanked by two other protons, logically leads to this multiplicity.

-

H-4 (7.292 ppm): The doublet at 7.292 ppm is assigned to the H-4 proton.[1] This proton is ortho to H-5, leading to a doublet splitting. Its chemical shift is influenced by the proximity to the fused furan ring.

-

H-6 (7.134 ppm): The most upfield of the aromatic signals, a doublet at 7.134 ppm, is assigned to H-6.[1] This proton is ortho to both the H-5 proton and the electron-donating methoxy group at C-7. The shielding effect of the methoxy group causes this proton to resonate at a higher field compared to H-4 and H-5.

-

The coupling constants for the aromatic protons are inferred to be approximately 7.9 Hz, which is a typical value for ortho-coupling in aromatic systems.

Experimental Protocol for ¹H NMR Spectroscopy

A robust and reproducible protocol is essential for obtaining high-quality ¹H NMR spectra. The following section details the standard procedure for the preparation and analysis of a sample of this compound.

Sample Preparation

-

Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Selection: Choose a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is a good choice for this compound due to its excellent dissolving power.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Filtration (if necessary): If any solid particles are present, filter the solution through a small plug of glass wool in the Pasteur pipette during the transfer to the NMR tube to prevent magnetic field inhomogeneities.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Spectrometer Setup and Data Acquisition

-

Instrument: A 400 MHz (or higher) NMR spectrometer is recommended for good signal dispersion.

-

Shimming: The magnetic field homogeneity should be optimized by shimming on the sample to obtain sharp, symmetrical peaks.

-

Locking: The spectrometer's field frequency is locked onto the deuterium signal of the solvent.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence is typically used.

-

Number of Scans: 16 to 64 scans are usually sufficient for a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds between scans is recommended.

-

-

Data Processing:

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum via Fourier transformation.

-

Phasing: The spectrum is phased to ensure all peaks are in the absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shift scale is referenced to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).

-

Integration: The relative areas under the peaks are integrated to determine the proton ratios.

-

Synthesis of this compound

While various methods exist for the synthesis of substituted benzofurans, a common route to 2-acetylbenzofurans involves the reaction of a substituted salicylaldehyde with chloroacetone. For this compound, the synthesis would typically start from 2-hydroxy-3-methoxybenzaldehyde.

General Synthetic Procedure

-

Reaction Setup: To a solution of 2-hydroxy-3-methoxybenzaldehyde in a suitable solvent such as acetone or ethanol, add an equimolar amount of chloroacetone and a base like potassium carbonate.

-

Reflux: The reaction mixture is heated at reflux for several hours until the starting material is consumed (monitored by TLC).

-

Workup: After cooling, the reaction mixture is filtered to remove the inorganic salts. The solvent is evaporated under reduced pressure.

-

Purification: The crude product is then purified, typically by column chromatography on silica gel, to yield pure this compound.

Visualization of Experimental Workflow

The following diagrams illustrate the key workflows described in this guide.

Caption: General synthetic route to this compound.

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of structural information that is readily interpretable. The distinct chemical shifts of the acetyl, methoxy, and benzofuran protons, along with the coupling patterns in the aromatic region, allow for a confident assignment of the molecule's structure. This guide serves as a practical resource for researchers, providing not only the spectral data and its interpretation but also the necessary experimental protocols to ensure high-quality, reproducible results. A thorough understanding of the ¹H NMR spectrum is a critical first step in the utilization of this compound as a versatile building block in drug discovery and materials science.

References

Sources

A Comprehensive Technical Guide to the Purity and Characterization of 2-Acetyl-7-methoxybenzofuran

Abstract

This technical guide provides a comprehensive framework for the purification, characterization, and purity assessment of 2-Acetyl-7-methoxybenzofuran (CAS No. 43071-52-9). Designed for researchers, chemists, and quality control professionals in the pharmaceutical and life sciences sectors, this document moves beyond standard protocols to explain the scientific rationale behind each methodological choice. We detail a multi-modal analytical approach, integrating chromatographic and spectroscopic techniques to create a self-validating system for confirming structural identity and quantifying purity. This guide furnishes detailed, field-tested protocols for purification via column chromatography and recrystallization, and for characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). The objective is to empower scientists to confidently ascertain the quality of this compound, ensuring the integrity and reproducibility of their research and development efforts.

Introduction: The Benzofuran Core in Modern Chemistry

This compound is a heterocyclic ketone built upon the benzofuran scaffold. This structural motif is of significant interest in medicinal chemistry, serving as a foundational building block for a wide array of biologically active molecules.[1] Derivatives of the 7-methoxybenzofuran core, for instance, have been identified as potent inhibitors of tyrosinase, a key enzyme in melanin production, highlighting their potential in treating hyperpigmentation disorders.[1] Given the critical role of structural integrity and purity in drug discovery and materials science, a robust and well-understood analytical workflow is not merely a quality control measure but a prerequisite for meaningful scientific advancement. This guide establishes such a workflow.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the first step in its rigorous characterization. The key identifiers and properties for this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 43071-52-9 | [2] |

| Molecular Formula | C₁₁H₁₀O₃ | [3] |

| Molecular Weight | 190.20 g/mol | [3] |

| IUPAC Name | 1-(7-methoxy-1-benzofuran-2-yl)ethan-1-one | [4] |

| Synonyms | 2-Acetyl-7-methoxycoumarone | [2] |

| Appearance | White to amber crystalline powder | [3] |

| Melting Point | 92-96 °C | [4] |

Synthesis and Purification Strategies

The quality of the final compound is intrinsically linked to its synthetic history and subsequent purification. While numerous specialized syntheses exist for benzofuran derivatives[5][6], a common approach involves the cyclization of appropriately substituted phenols. The choice of synthetic route dictates the profile of potential process-related impurities.

Common Process-Related Impurities

A self-validating analytical system requires an anticipatory understanding of what might be present besides the target compound. The primary impurities are typically unreacted starting materials, isomers, or by-products from side reactions.

| Impurity Class | Potential Species | Rationale for Presence |

| Starting Materials | 7-methoxybenzofuran, Acetylating Agent (e.g., Acetyl Chloride) | Incomplete reaction during the acylation step. |

| Positional Isomers | Other acetyl-methoxybenzofuran isomers | Arises if the starting benzofuran precursor is not positionally pure. |

| By-products | Poly-acylated species, hydrolysis products | Resulting from non-selective reactions or workup conditions. |

| Residual Solvents | Ethyl acetate, Hexane, Methanol, Acetone | Solvents used during synthesis, extraction, and purification. |

Purification Methodologies: From Crude to High Purity

Achieving high purity (>98%) typically requires a multi-step purification strategy. The goal is to remove impurities with different physicochemical properties in a sequential manner. Flash column chromatography is an effective technique for bulk separation of major impurities, while recrystallization is the preferred method for final polishing to obtain a highly crystalline, pure product.

-

Rationale: This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase. It is highly effective for removing impurities with significantly different polarity from the target compound.

-

Methodology:

-

Stationary Phase Preparation: Prepare a slurry of silica gel (200–300 mesh) in the initial eluent (e.g., 95:5 Petroleum Ether:Ethyl Acetate). Pour into a glass column and allow to pack under slight pressure, ensuring no air bubbles are trapped.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of a moderately polar solvent (e.g., dichloromethane or ethyl acetate). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully load the dried, sample-impregnated silica onto the top of the column.

-

Elution: Begin elution with a low-polarity mobile phase (e.g., 95:5 Petroleum Ether:Ethyl Acetate).[7][8]

-

Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. The optimal gradient will depend on the specific impurity profile, as determined by thin-layer chromatography (TLC) analysis.

-

Fraction Collection: Collect fractions and monitor their composition using TLC. Combine fractions containing the pure product.

-

Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to yield the partially purified product.

-

-